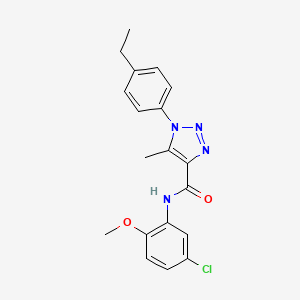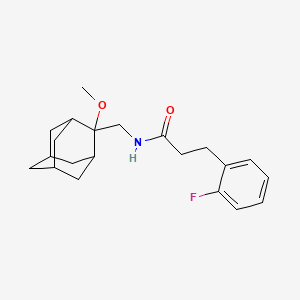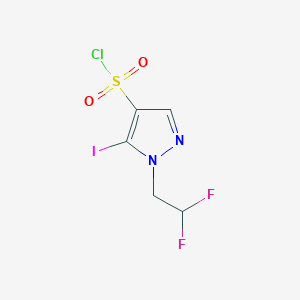
Carbonate de samarium(III) tétrahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of samarium(III) complexes can involve various ligands and solvents. For instance, a samarium(III) tetranuclear complex was synthesized using azobenzene and naphthalene in the presence of tetrahydrofuran (Thf) . This suggests that samarium(III) can form stable complexes with organic ligands and that the synthesis conditions, such as the choice of solvent, can significantly influence the structure of the resulting complex.
Molecular Structure Analysis
The molecular structure of samarium(III) complexes can be quite intricate. The samarium(III) tetranuclear complex mentioned earlier features a planar metallocycle with a slightly distorted rhombus shape, where the coordination number of samarium atoms is seven, considering the Thf ligands . This indicates that samarium(III) can adopt a high coordination number and form stable multi-nuclear structures with bridging ligands.
Chemical Reactions Analysis
Samarium(III) can participate in various chemical reactions, including liquid-liquid extraction processes. For example, samarium(III) was extracted from salicylate media using a high molecular weight amine, with the extraction mechanism proceeding via an anion exchange mechanism . This demonstrates the ability of samarium(III) to engage in complexation and extraction reactions, which are essential for its separation and purification.
Physical and Chemical Properties Analysis
The physical and chemical properties of samarium(III) complexes are influenced by their molecular structure and the ligands involved. For instance, the samarium(III) perchlorate complex with a crown polyether shows that the samarium ion is coordinated with nine oxygen atoms, with the complex crystallizing in a specific space group . This highlights the diverse coordination environments that samarium(III) can adopt, which in turn affects its physical properties such as solubility and crystallinity.
Applications De Recherche Scientifique
Ces applications mettent en évidence la polyvalence du carbonate de samarium(III) tétrahydraté dans divers contextes scientifiques. Les chercheurs continuent d’explorer ses propriétés et son potentiel pour des applications novatrices. Si vous souhaitez des informations plus détaillées sur un domaine spécifique, n’hésitez pas à demander ! 🌟
Pour des ressources supplémentaires, vous pouvez vous référer à ce qui suit :
Orientations Futures
The potential applications of Samarium(III) carbonate tetrahydrate in environmental remediation, particularly in the treatment of dye-contaminated wastewater, suggest promising future directions for research . Further studies could explore the optimization of synthesis conditions, the enhancement of photo-catalytic effects, and the potential applications in other areas of environmental science.
Propriétés
IUPAC Name |
samarium(3+);tricarbonate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.4H2O.2Sm/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHUIJDDXIHOX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Sm+3].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O13Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)
